molecular formula C11H13NO B1417197 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol CAS No. 2209086-85-9

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B1417197
CAS No.: 2209086-85-9
M. Wt: 175.23 g/mol
InChI Key: KWBZZILDQZEXOJ-UHFFFAOYSA-N
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Description

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both an amino group and a phenol group in its structure makes it an interesting candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by nitration and reduction to introduce the amino group. The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would likely utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Both the amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and amines depending on the reagents used.

Scientific Research Applications

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The phenol group can participate in redox reactions, while the amino group can form covalent bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminobicyclo[1.1.1]pentan-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    4-(3-Aminobicyclo[1.1.1]pentan-1-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is unique due to the presence of both an amino group and a phenol group on a highly strained bicyclo[1.1.1]pentane core. This combination of functional groups and structural strain makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZZILDQZEXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
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4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 5
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 6
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol

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